REACTION_SMILES
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[C:1]([O:2][CH3:3])(=[O:4])[CH:5]1[C:6](=[O:23])[CH2:7][CH2:8][C:9]([C:11]#[N:12])([c:13]2[cH:14][c:15]([O:21][CH3:22])[c:16]([O:19][CH3:20])[cH:17][cH:18]2)[CH2:10]1.[C:24]([CH:25]1[CH2:26][C:27]([c:28]2[cH:29][cH:30][c:31]([Cl:32])[cH:33][cH:34]2)([C:35]#[N:36])[CH2:37][CH2:38][C:39]1=[O:40])([O:41][CH3:42])=[O:43].[CH3:49][C:50](=[O:51])[OH:52].[S:44](=[O:45])(=[O:46])([OH:47])[OH:48]>>[CH2:5]1[C:6](=[O:23])[CH2:7][CH2:8][C:9]([C:11]#[N:12])([c:13]2[cH:14][c:15]([O:21][CH3:22])[c:16]([O:19][CH3:20])[cH:17][cH:18]2)[CH2:10]1
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Name
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COC(=O)C1CC(C#N)(c2ccc(OC)c(OC)c2)CCC1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CC(C#N)(c2ccc(OC)c(OC)c2)CCC1=O
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Name
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COC(=O)C1CC(C#N)(c2ccc(Cl)cc2)CCC1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CC(C#N)(c2ccc(Cl)cc2)CCC1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COc1ccc(C2(C#N)CCC(=O)CC2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |